molecular formula C12H15NO2 B2386699 (1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid CAS No. 2416219-04-8

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B2386699
CAS No.: 2416219-04-8
M. Wt: 205.257
InChI Key: HYAGGVAWESBTLJ-NXEZZACHSA-N
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Description

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with an aminophenyl group and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aminophenyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . For example, it may inhibit enzyme activity by blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both an aminophenyl group and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11-5-3-8(4-6-11)9-1-2-10(7-9)12(14)15/h3-6,9-10H,1-2,7,13H2,(H,14,15)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAGGVAWESBTLJ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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